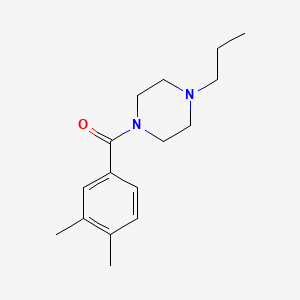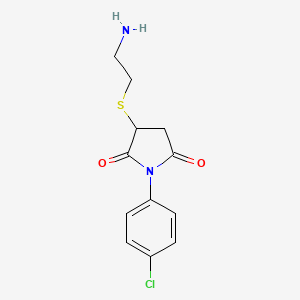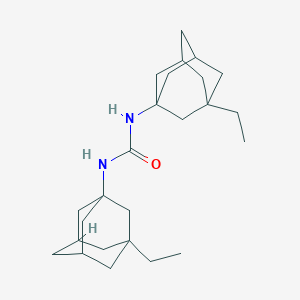
(3,4-DIMETHYLPHENYL)(4-PROPYLPIPERAZINO)METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-DIMETHYLPHENYL)(4-PROPYLPIPERAZINO)METHANONE is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a 3,4-dimethylphenyl group and a 4-propylpiperazino group attached to a methanone core
Vorbereitungsmethoden
The synthesis of (3,4-DIMETHYLPHENYL)(4-PROPYLPIPERAZINO)METHANONE typically involves the reaction of 3,4-dimethylbenzoyl chloride with 4-propylpiperazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
(3,4-DIMETHYLPHENYL)(4-PROPYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(3,4-DIMETHYLPHENYL)(4-PROPYLPIPERAZINO)METHANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of (3,4-DIMETHYLPHENYL)(4-PROPYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(3,4-DIMETHYLPHENYL)(4-PROPYLPIPERAZINO)METHANONE can be compared with other similar compounds, such as:
(3,4-Dimethylphenyl)(4-phenyl-1-piperazinyl)methanone: This compound has a phenyl group instead of a propyl group on the piperazine ring. The presence of the phenyl group can lead to different chemical and biological properties.
(3,4-Dimethylphenyl)(4-methyl-1-piperazinyl)methanone: This compound has a methyl group on the piperazine ring, which can affect its reactivity and interactions with molecular targets.
(3,4-Dimethylphenyl)(4-piperidinyl)methanone: This compound has a piperidine ring instead of a piperazine ring, leading to different structural and functional properties.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)-(4-propylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-7-17-8-10-18(11-9-17)16(19)15-6-5-13(2)14(3)12-15/h5-6,12H,4,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFBFQYNKHKZNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2-methylbenzohydrazide](/img/structure/B5247775.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5247779.png)
![4-fluoro-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5247782.png)
![2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5247794.png)
![morpholin-4-yl-[5-[3-(1H-pyrazol-5-yl)phenyl]furan-2-yl]methanone](/img/structure/B5247803.png)
![2-[3-(2,5-Dichlorophenoxy)propylamino]ethanol](/img/structure/B5247807.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)oxamide](/img/structure/B5247810.png)
![Propyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5247818.png)
![3-chloro-N-(3-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5247837.png)

![1-(3-chlorophenyl)-4-[2-(4-methoxyphenyl)-1-methylethyl]piperazine](/img/structure/B5247848.png)


![1-[1-(3-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5247876.png)
